Synthesis and Characterization of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate: A Technical Guide
Synthesis and Characterization of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, a valuable β-keto ester intermediate in the development of novel pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and expected analytical data for this target molecule.
Introduction
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is a fluorinated aromatic β-keto ester. The presence of multiple fluorine atoms and a methoxy group on the phenyl ring makes it an attractive building block in medicinal chemistry. Fluorination can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide outlines a robust synthetic approach and the analytical methods required for the unambiguous identification and quality control of this compound.
Synthetic Pathway
The synthesis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is achieved through a two-step process. The first step involves the preparation of the key intermediate, 2,4,5-trifluoro-3-methoxybenzoyl chloride. The second step is a crossed Claisen condensation reaction between the synthesized acyl chloride (or its corresponding ethyl ester) and the enolate of ethyl acetate.
Caption: Overall synthetic workflow for Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate.
Experimental Protocols
Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
The synthesis of the acyl chloride intermediate is a crucial first step. Several methods have been reported for the preparation of the precursor, 2,4,5-trifluoro-3-methoxybenzoic acid.[1][2] The subsequent chlorination can be achieved using standard reagents.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2,4,5-Trifluoro-3-methoxybenzoic acid | 208.11 |
| Thionyl chloride (SOCl₂) | 118.97 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Toluene (anhydrous) | 92.14 |
Procedure:
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To a solution of 2,4,5-trifluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous toluene, a catalytic amount of N,N-dimethylformamide (DMF) is added.
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Thionyl chloride (1.5 eq) is added dropwise to the stirred solution at room temperature.
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The reaction mixture is then heated to reflux and maintained for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
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After completion, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 2,4,5-trifluoro-3-methoxybenzoyl chloride, which can be used in the next step without further purification.
Synthesis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
This step involves a crossed Claisen condensation. It is critical to control the reaction conditions to favor the desired product and minimize self-condensation of ethyl acetate.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Sodium hydride (NaH, 60% dispersion in oil) | 24.00 |
| Ethyl acetate (anhydrous) | 88.11 |
| 2,4,5-Trifluoro-3-methoxybenzoyl chloride | 226.55 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 |
| Hydrochloric acid (HCl, aqueous solution) | 36.46 |
| Diethyl ether | 74.12 |
| Saturated sodium bicarbonate solution | - |
| Brine | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |
Procedure:
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A suspension of sodium hydride (1.1 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
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Ethyl acetate (2.0 eq) is added dropwise to the stirred suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium enolate.
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A solution of 2,4,5-trifluoro-3-methoxybenzoyl chloride (1.0 eq) in anhydrous THF is added dropwise to the enolate solution at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
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The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution.
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The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate.
Caption: Mechanism of the crossed Claisen condensation.
Characterization Data
The structural confirmation of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is performed using standard spectroscopic techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₁F₃O₄ |
| Molecular Weight | 276.21 g/mol |
| CAS Number | 112811-68-4 |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the target molecule, confirming the presence of the ethyl group, the methylene protons, and the substituted aromatic ring. Due to keto-enol tautomerism, the NMR spectrum may show two sets of peaks.
Expected ¹H NMR Data (Keto Form):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.2-1.4 | Triplet | 3H | -OCH₂CH ₃ |
| ~ 4.1-4.3 | Quartet | 2H | -OCH ₂CH₃ |
| ~ 4.0 | Singlet | 2H | -C(=O)CH ₂C(=O)- |
| ~ 3.9-4.0 | Singlet | 3H | -OCH ₃ |
| ~ 7.0-7.5 | Multiplet | 1H | Aromatic CH |
Expected ¹³C NMR Data (Keto Form):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 14 | -OCH₂C H₃ |
| ~ 50 | -C(=O)C H₂C(=O)- |
| ~ 62 | -OC H₂CH₃ |
| ~ 62 | -OC H₃ |
| ~ 110-160 (multiple peaks with C-F coupling) | Aromatic carbons |
| ~ 168 | Ester C =O |
| ~ 195 | Ketone C =O |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the ester and ketone carbonyl groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1745 | Ester C=O stretch |
| ~ 1720 | Ketone C=O stretch |
| ~ 1600, ~1500 | Aromatic C=C stretch |
| ~ 1250-1000 | C-O stretch and C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Expected Mass Spectrometry Data:
| m/z Value | Assignment |
| 276 | [M]⁺, Molecular ion |
| 231 | [M - OCH₂CH₃]⁺ |
| 209 | [M - COOCH₂CH₃]⁺ |
| 181 | [2,4,5-trifluoro-3-methoxyphenyl-C=O]⁺ |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. The outlined two-step synthetic route, beginning with the preparation of the corresponding acyl chloride followed by a crossed Claisen condensation, offers a reliable method for obtaining this valuable fluorinated intermediate. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound, facilitating its application in pharmaceutical research and development.
